

Spectroscopic Characterization of 2,15-Hexadecanedione: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,15-Hexadecanedione

Cat. No.: B093339

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **2,15-Hexadecanedione**, a long-chain aliphatic diketone. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for chemical characterization.

Introduction

2,15-Hexadecanedione ($C_{16}H_{30}O_2$) is a symmetrical long-chain diketone with carbonyl groups at the 2 and 15 positions. Understanding its molecular structure is crucial for its application in various fields, including organic synthesis and materials science. Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its identity and purity. This guide will delve into the theoretical basis and practical application of NMR, IR, and MS in the characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2,15-Hexadecanedione**, both 1H and ^{13}C NMR provide critical information about the chemical environment of the protons and carbons, respectively.

^{13}C NMR Spectroscopy

Due to the symmetry of **2,15-Hexadecanedione**, the number of unique carbon signals in the ^{13}C NMR spectrum is reduced. The molecule has a plane of symmetry, resulting in eight distinct carbon environments.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **2,15-Hexadecanedione**

Carbon Atom(s)	Chemical Shift (δ) in ppm	Rationale for Chemical Shift
C=O (C2, C15)	~209	The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and the sp^2 hybridization, resulting in a characteristic downfield shift. [1]
CH ₃ (C1, C16)	~30	The methyl carbons adjacent to the carbonyl group are deshielded compared to typical alkane methyl groups.
CH ₂ (C3, C14)	~44	These methylene carbons are alpha to the carbonyl group and are significantly deshielded.
CH ₂ (C4, C13)	~24	These methylene carbons are beta to the carbonyl group, and the deshielding effect is reduced.
CH ₂ (C5-C8, C9-C12)	~29-30	The central methylene carbons in the long alkyl chain have very similar chemical environments, leading to overlapping signals in a region typical for long-chain alkanes. [2]

Interpretation of the ^{13}C NMR Spectrum:

The most notable feature of the ^{13}C NMR spectrum of **2,15-Hexadecanedione** is the downfield signal around 209 ppm, which is unequivocally assigned to the carbonyl carbons. The signals for the aliphatic carbons appear in the upfield region (10-50 ppm). The symmetry of the molecule simplifies the spectrum, with pairs of chemically equivalent carbons giving rise to single signals. The intensity of the carbonyl carbon signal is often lower than that of the protonated carbons due to the absence of a Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra.[\[3\]](#)

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2,15-Hexadecanedione** is also simplified by the molecule's symmetry.

Table 2: Predicted ^1H NMR Chemical Shifts for **2,15-Hexadecanedione**

Proton(s)	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Rationale for Chemical Shift and Splitting
CH ₃ (H1, H16)	~2.1	singlet	N/A	<p>The methyl protons are adjacent to the carbonyl group, which deshields them, causing a downfield shift.</p> <p>They appear as a singlet as there are no adjacent protons.</p>
CH ₂ (H3, H14)	~2.4	triplet	~7.5	These methylene protons are alpha to the carbonyl group and are therefore deshielded. They are split into a triplet by the two adjacent protons on C4 and C13.
CH ₂ (H4, H13)	~1.6	multiplet		These methylene protons are beta to the carbonyl group and are coupled to the protons on C3/C14 and C5/C12, resulting in a complex multiplet.

CH₂ (H5-H8, H9-H12) ~1.2-1.4 multiplet

The protons on the central methylene groups of the long alkyl chain have very similar chemical environments, leading to a large, overlapping multiplet in the upfield region.

Interpretation of the ¹H NMR Spectrum:

The key diagnostic signals in the ¹H NMR spectrum are the singlet at approximately 2.1 ppm, corresponding to the six methyl protons, and the triplet at around 2.4 ppm, corresponding to the four protons alpha to the carbonyl groups.^[4] The large integral of the multiplet between 1.2 and 1.4 ppm is indicative of the long polymethylene chain.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for **2,15-Hexadecanedione**

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity	Rationale for Absorption
C=O stretch	~1715	Strong	This strong absorption is characteristic of the carbonyl group in an aliphatic ketone. ^{[5][6]}
C-H stretch (sp ³)	2850-2960	Strong	These absorptions are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
CH ₂ bend	~1465	Medium	This band arises from the scissoring vibration of the methylene groups in the alkyl chain.
CH ₃ bend	~1365	Medium	This absorption is due to the symmetric bending vibration of the methyl groups.

Interpretation of the IR Spectrum:

The most prominent and diagnostic peak in the IR spectrum of **2,15-Hexadecanedione** is the strong absorption at approximately 1715 cm⁻¹, which confirms the presence of the ketone carbonyl groups.^[7] The series of strong peaks in the 2850-2960 cm⁻¹ region are characteristic of a molecule with a significant aliphatic component.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **2,15-Hexadecanedione**, Electron Ionization (EI) is a common technique.

Table 4: Major Fragments in the Mass Spectrum of **2,15-Hexadecanedione**

m/z	Proposed Fragment	Fragmentation Pathway
254	$[M]^+$	Molecular ion
239	$[M - CH_3]^+$	Loss of a methyl radical from the molecular ion.
43	$[CH_3CO]^+$	α -cleavage, forming an acylium ion. This is often the base peak. [8]
58	$[CH_3COCH_2CH_3]^+$ \bullet	McLafferty rearrangement, involving the transfer of a γ -hydrogen to the carbonyl oxygen followed by β -cleavage. [8]
71	$[CH_3COCH_2CH_2]^+$	α -cleavage with subsequent loss of an alkene.

Interpretation of the Mass Spectrum:

The molecular ion peak $[M]^+$ at m/z 254 confirms the molecular weight of **2,15-Hexadecanedione**. The fragmentation pattern is characteristic of a long-chain ketone. The most significant fragmentation pathways are α -cleavage and the McLafferty rearrangement.[\[9\]](#) [\[10\]](#) The α -cleavage results in the formation of a stable acylium ion at m/z 43, which is often the most abundant ion (the base peak). The McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with γ -hydrogens, leads to a prominent peak at m/z 58.

Experimental Protocols

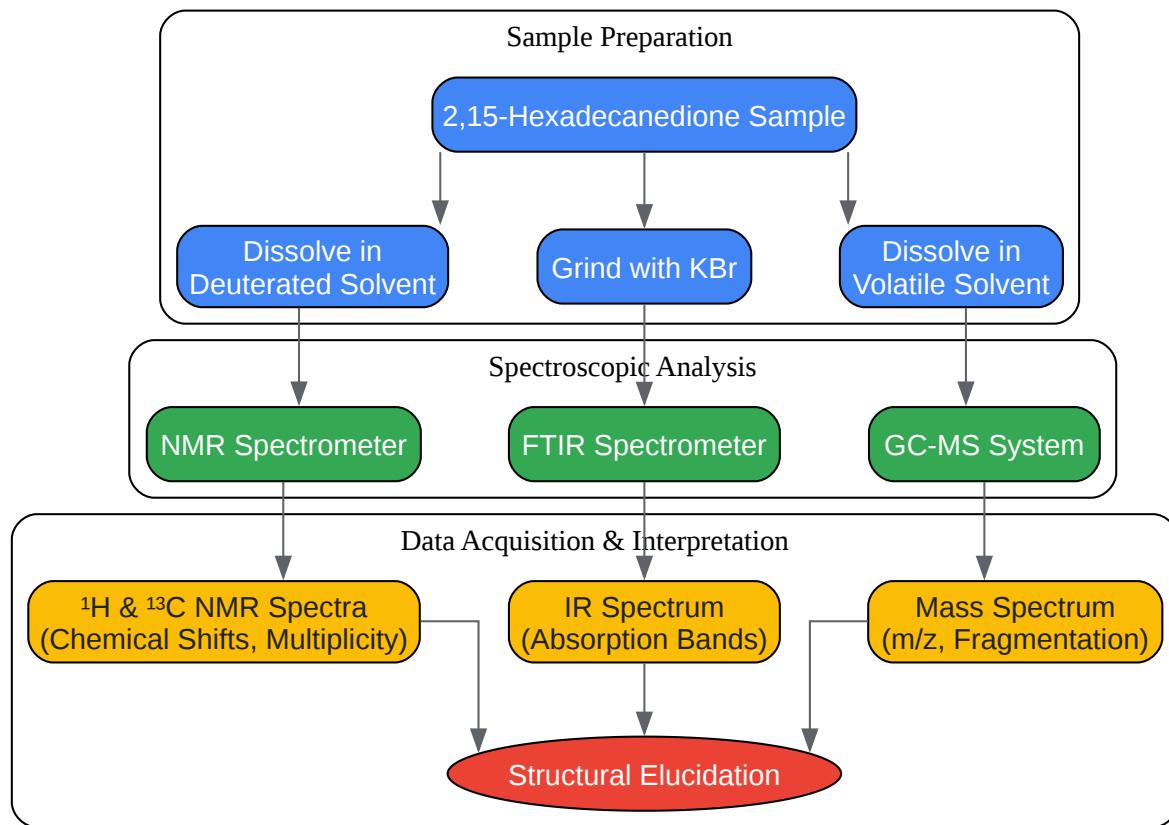
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument-specific parameters may need to be optimized.

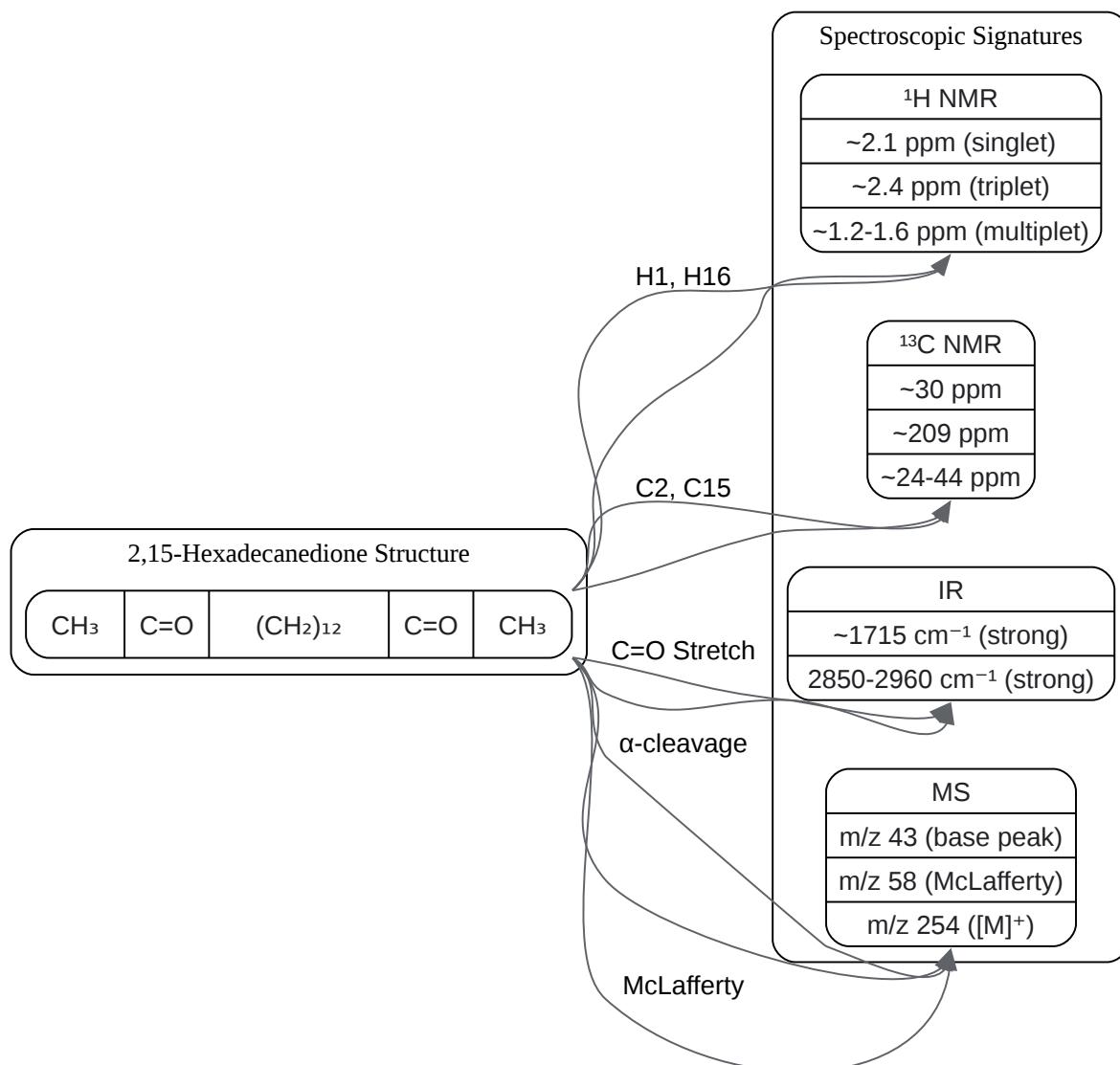
NMR Sample Preparation

- Sample Weighing: Accurately weigh 10-20 mg of **2,15-Hexadecanedione** for ^1H NMR and 50-100 mg for ^{13}C NMR.[11][12]
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[13]
- Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution to a clean 5 mm NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

FTIR Spectroscopy (KBr Pellet Method)

- Sample and KBr Preparation: Gently grind 1-2 mg of **2,15-Hexadecanedione** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.[14][15]
- Pellet Formation: Transfer a portion of the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[16]
- Background Spectrum: Acquire a background spectrum of a blank KBr pellet.
- Sample Spectrum: Place the sample pellet in the FTIR spectrometer and acquire the spectrum.


GC-MS Analysis


- Sample Preparation: Prepare a dilute solution of **2,15-Hexadecanedione** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Injection: Inject a small volume (e.g., 1 μL) of the solution into the gas chromatograph.
- Chromatographic Separation: The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is typically programmed to ramp from a lower temperature to a higher temperature to ensure good separation.

- Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV) and their mass-to-charge ratio is detected.

Visualizations

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. shimadzu.com [shimadzu.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. 2-Hexadecanone [webbook.nist.gov]
- 4. chemistry.utah.edu [chemistry.utah.edu]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. impacts.wiki [impacts.wiki]
- 11. researchgate.net [researchgate.net]
- 12. NP-MRD: 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0316670) [np-mrd.org]
- 13. spectrabase.com [spectrabase.com]
- 14. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. NIST Chemistry WebBook [webbook.nist.gov]
- 16. 1,2-Hexadecanediol(6920-24-7) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2,15-Hexadecanedione: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093339#spectroscopic-data-of-2-15-hexadecanedione-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com